molecular formula C25H24ClFO B055082 Protrifenbute CAS No. 119544-94-4

Protrifenbute

Cat. No. B055082
M. Wt: 394.9 g/mol
InChI Key: QDFVXXBCJYNKKC-UHFFFAOYSA-N
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Description

Protrifenbute is a chiral molecule and an obsolete pyrethroid insecticide . It was once used to control a range of common insects . The IUPAC name for Protrifenbute is 5-[(4RS)-4-(4-chlorophenyl)-4-cyclopropylbutyl]-2-fluorophenyl phenyl ether .


Synthesis Analysis

The synthesis of Protrifenbute involves the allyl–allyl cross-coupling reaction . This reaction provides a practical synthetic route for the direct construction of 1,5-dienes, which are significant building blocks in chemical synthesis .


Molecular Structure Analysis

The molecular formula of Protrifenbute is C25H24ClFO . The InChIKey is QDFVXXBCJYNKKC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Protrifenbute is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

  • Tebufenozide (RH-5992) for Gypsy Moth Suppression : Tebufenozide, an ecdysone agonist effective against lepidopterous pests, was studied for its impact on non-target canopy arthropods. It was found that tebufenozide applications reduced target gypsy moth larvae in treated plots, but no significant differences in nontarget arthropod richness and abundance were observed, except for certain caterpillar species in early sample periods (Butler, Kondo, & Blue, 1997).

  • Propolis in Allergic Rhinitis : A study on the anti-allergic activity of propolis in a rat model of allergic rhinitis showed that both systemic and intranasal propolis reduced various symptoms and markers of allergic rhinitis compared to controls (Yaşar et al., 2016).

  • Prodrugs for Inflammatory Bowel Diseases : Research on prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) for colon-targeted delivery systems in the treatment of inflammatory bowel diseases revealed that certain prodrugs released significant amounts of the active drug in rat colon homogenates and reduced severity of colonic injury in experimentally induced colitis (El-Kamel, Abdel-Aziz, Fatani, & El-Subbagh, 2008).

  • Probucol for Cardiovascular Diseases : Probucol, an anti-oxidant drug with established efficacy in treating and preventing cardiovascular diseases, was reviewed for its pharmacology, clinical benefits, and mechanisms of action. It was found to have diverse therapeutic effects on the cardiovascular system, potentially offering new treatment options for patients with familial hypercholesterolemia (Yamashita & Matsuzawa, 2009).

  • Prostaglandin Synthetase Inhibitors and Estrogen Receptors : A study examined the influence of prostaglandin synthetase inhibitors on estrogen binding capacity in the uterus. Mefenamic acid showed an increase in specific estrogen-binding capacity, suggesting a potential impact on the estrogen response mechanism in rodents (Sanfilippo et al., 1983).

properties

IUPAC Name

4-[4-(4-chlorophenyl)-4-cyclopropylbutyl]-1-fluoro-2-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClFO/c26-21-14-12-20(13-15-21)23(19-10-11-19)8-4-5-18-9-16-24(27)25(17-18)28-22-6-2-1-3-7-22/h1-3,6-7,9,12-17,19,23H,4-5,8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFVXXBCJYNKKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCCC2=CC(=C(C=C2)F)OC3=CC=CC=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057944
Record name Protrifenbute
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Protrifenbute

CAS RN

119544-94-4
Record name Protrifenbute [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119544944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Protrifenbute
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROTRIFENBUTE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPJ570N0ZJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Using a Parr hydrogenation apparatus, a solution of 1.7 grams (0.004 mole) of 1-cyclopropyl-1-(4-chlorophenyl)-4-(4-fluoro-3-phenoxyphenyl) -1,3-butadiene in 100 mL of absolute ethanol was hydrogenated in the presence of 0.3 gram of Raney nickel (50% in water). Upon completion of the hydrogenation, the reaction mixture was concentrated under reduced pressure to a residue. The residue was subjected to column chromatography on silica gel. Elution was accomplished using 10% cyclohexane in hexane. The appropriate fractions were combined and concentrated under reduced pressure, yielding 1.2 grams of 1-cyclopropyl-1-(4-chlorophenyl)-4-(4-fluoro-3-phenoxyphenyl)butane. The nmr spectrum was consistent with the proposed structure.
Name
1-cyclopropyl-1-(4-chlorophenyl)-4-(4-fluoro-3-phenoxyphenyl) -1,3-butadiene
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0.3 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
JY Hamilton, N Hauser, D Sarlah… - Angewandte …, 2014 - Wiley Online Library
… a concise enantioselective synthesis of the pyrethroid insecticide protrifenbute (Scheme 4). Developed by the FMC Corporation, protrifenbute exhibits foliar larvicidal activity by targeting …
Number of citations: 90 onlinelibrary.wiley.com
J Qu, G Helmchen - Accounts of Chemical Research, 2017 - ACS Publications
… Some fairly complex targets, for example, the potent nitric oxide inhibitor (−)-nyasol and the drug (−)-protrifenbute, have been synthesized via less than five steps from simple starting …
Number of citations: 248 pubs.acs.org
P Banjare, J Singh, E Papa, PP Roy - Environmental Science and …, 2023 - Springer
With the aim of identification of toxic nature of the diverse pesticides on the aquatic compartment, a large dataset of pesticides (n = 325) with experimental toxicity data on two algal test …
Number of citations: 3 link.springer.com
P Jeschke - ChemBioChem, 2004 - Wiley Online Library
The task of inventing and developing active ingredients with useful biological activities requires a search for novel chemical substructures. This process may trigger the discovery of …
C Lamberth - Tetrahedron, 2019 - Elsevier
… Protrifenbute (104) avoids to possess the typical ester function of pyrethroids, but its side … [84] and 106 [85], in which protrifenbute's propylene linker has been replaced by an alkene or …
Number of citations: 29 www.sciencedirect.com
SL Rossler, DA Petrone… - Accounts of Chemical …, 2019 - ACS Publications
Conspectus The catalytic, asymmetric synthesis of complex molecules has been a core focus of our research program for some time because developments in the area can have an …
Number of citations: 234 pubs.acs.org
G Theodoridis - Advances in fluorine science, 2006 - Elsevier
The dramatic effect of fluorine on the biological activity of agrochemicals such as herbicides, insecticides, fungicides, and plant growth regulators has earned fluorine a unique place in …
Number of citations: 190 www.sciencedirect.com
P Maienfisch, RG Hall - Chimia, 2004 - chimia.ch
Fluorine-containing compounds are at the leading edge of many new developments in the life science industry. In recent years a steady increase in the number of fluorinated organic …
Number of citations: 243 www.chimia.ch
L Lv, H Qian - Green Synthesis and Catalysis, 2023 - Elsevier
We have summarized the developments and advancements of allyl-(aza)allyl coupling reactions in the past years. Since the first report in 1980, Pd-catalyzed allyl-allyl couplings have …
Number of citations: 2 www.sciencedirect.com
A Jana, V Ravichandiran - Organic Chemistry Frontiers, 2022 - pubs.rsc.org
… and co-workers demonstrated 47 the importance of the allyl–allyl cross-coupling reaction through a concise enantioselective synthesis of the pyrethroid insecticide protrifenbute (…
Number of citations: 1 pubs.rsc.org

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